molecular formula C11H19N3 B11809295 4-(1-Isopropyl-1H-imidazol-2-yl)piperidine

4-(1-Isopropyl-1H-imidazol-2-yl)piperidine

Cat. No.: B11809295
M. Wt: 193.29 g/mol
InChI Key: SQGIUGKXHANOAH-UHFFFAOYSA-N
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Description

4-(1-Isopropyl-1H-imidazol-2-yl)piperidine is a compound that features both an imidazole and a piperidine ring Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Isopropyl-1H-imidazol-2-yl)piperidine typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Isopropyl-1H-imidazol-2-yl)piperidine can undergo several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The piperidine ring can be reduced to form piperidinones.

    Substitution: Both the imidazole and piperidine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the piperidine ring can yield piperidinones .

Scientific Research Applications

4-(1-Isopropyl-1H-imidazol-2-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Isopropyl-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Isopropyl-1H-imidazol-2-yl)piperidine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-(1-propan-2-ylimidazol-2-yl)piperidine

InChI

InChI=1S/C11H19N3/c1-9(2)14-8-7-13-11(14)10-3-5-12-6-4-10/h7-10,12H,3-6H2,1-2H3

InChI Key

SQGIUGKXHANOAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1C2CCNCC2

Origin of Product

United States

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